Home > Products > Screening Compounds P11208 > Pirenzepine hydrochloride monohydrate
Pirenzepine hydrochloride monohydrate -

Pirenzepine hydrochloride monohydrate

Catalog Number: EVT-1580069
CAS Number:
Molecular Formula: C19H25Cl2N5O3
Molecular Weight: 442.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pirenzepine hydrochloride monohydrate is a pharmacologically active compound primarily recognized for its role as a selective muscarinic antagonist, particularly targeting the M1 muscarinic acetylcholine receptor. This compound is utilized mainly in the treatment of peptic ulcers due to its ability to inhibit gastric acid secretion and delay gastric emptying. The presence of the monohydrate form indicates that it contains one molecule of water for every molecule of pirenzepine hydrochloride, which can influence its solubility and stability.

Source

Pirenzepine was first synthesized in the 1970s and has been the subject of various studies aimed at understanding its pharmacological properties and potential therapeutic applications. It is derived from tricyclic compounds and has been extensively researched for its effects on the gastrointestinal system.

Classification

Pirenzepine hydrochloride monohydrate is classified as:

  • Chemical Class: Muscarinic antagonist
  • Therapeutic Class: Gastrointestinal agent
  • Mechanism: Selective inhibition of muscarinic receptors, particularly M1
Synthesis Analysis

Methods

The synthesis of pirenzepine hydrochloride monohydrate involves several key steps, primarily focusing on cyclization reactions using specific precursors. A notable method includes:

  1. Starting Material: 2-amino-N-(2-chloropyridyl-3-)benzamide.
  2. Reaction Conditions: The reaction typically occurs in an alcoholic or ether solvent, utilizing an acid catalyst.
  3. Process: The cyclization leads to the formation of a pirenzepine cyclic compound, enhancing yield and reducing reaction time compared to traditional methods .

Technical Details

Recent patents have introduced novel synthetic routes that emphasize safety and efficiency:

  • The use of mineral acids (e.g., hydrochloric acid) or organic carboxylic acids (e.g., acetic acid) as catalysts.
  • The reaction can be conducted at moderate temperatures (around 80°C), significantly lowering the risk associated with high-temperature processes .
Molecular Structure Analysis

Structure

Pirenzepine hydrochloride monohydrate has a complex tricyclic structure that contributes to its pharmacological activity. The molecular formula is C17H19ClN2O2HClH2OC_{17}H_{19}ClN_2O_2\cdot HCl\cdot H_2O.

Data

  • Molecular Weight: Approximately 352.27 g/mol
  • Chemical Structure: Contains a pyridine ring fused with a benzodiazepine moiety, which is crucial for receptor binding.
Chemical Reactions Analysis

Reactions

Pirenzepine undergoes various chemical reactions, primarily involving rearrangements and cyclizations during synthesis. Notably:

  • Rearrangement reactions are facilitated under acidic conditions, leading to the formation of key intermediates like 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine derivatives .

Technical Details

The synthesis often employs techniques such as:

  • TLC (Thin Layer Chromatography) for monitoring reaction progress.
  • Recrystallization from solvents like acetone to purify the final product.
Mechanism of Action

Process

Pirenzepine acts as an antagonist at the M1 muscarinic receptors located in the gastric mucosa. By blocking these receptors, it effectively reduces gastric acid secretion and alleviates symptoms associated with peptic ulcers.

Data

  • Binding Affinity: Demonstrates selective binding to M1 receptors over other muscarinic subtypes.
  • Pharmacodynamics: Leads to decreased gastric motility and secretion rates.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water due to the presence of the hydrochloride salt form.

Chemical Properties

Applications

Scientific Uses

Pirenzepine hydrochloride monohydrate is primarily used in:

  • Pharmacological Research: Studying muscarinic receptor interactions and developing new drugs targeting gastrointestinal disorders.
  • Clinical Applications: Treatment of peptic ulcers by reducing gastric acid secretion.

Additionally, ongoing research aims to explore its potential in treating other conditions related to cholinergic dysregulation, such as certain types of cognitive dysfunctions .

Synthesis and Structural Analysis of Pirenzepine Hydrochloride Monohydrate

Historical Synthesis Pathways and Patented Methodologies

The synthesis of pirenzepine hydrochloride monohydrate (C₁₉H₂₁N₅O₂·2HCl·H₂O) has evolved significantly since its original patented route by Dr. Thomae GmbH. Early methods involved a multi-step sequence starting from 2-aminopyridine-3-carboxylic acid and anthranilic acid derivatives, culminating in the formation of the tricyclic benzodiazepinone core through high-temperature cyclization. Subsequent N-alkylation with 2-chloro-1-(4-methylpiperazin-1-yl)ethanone introduced the critical acetylcholine-mimetic side chain [1] [5]. Alternative pathways emerged in Chinese patents (e.g., CN104892596A), which claimed improved yields via solvent optimization. These protocols employed aprotic solvents like tetrahydrofuran or acetone under reflux conditions (60–80°C) to facilitate nucleophilic substitution, reducing dimeric byproducts by 12–15% compared to early methods [5]. A key advancement involved the dihydrochloride salt formation step, where early protocols utilized concentrated HCl at ambient temperature, while later patents (e.g., Suzhou Homesun) controversially employed 36% HCl under high-pressure conditions (120°C, 3 MPa) [1] [2].

Table 1: Evolution of Pirenzepine Synthesis Protocols

Developmental PhaseKey Reagents/ConditionsYield ImprovementNotable Limitations
Original (Thomae GmbH)Toluene reflux, ambient HCl salt formationBaselineLow cyclization efficiency (≤55%)
Intermediate optimizationsTHF/DMF solvents, controlled alkylation (50°C)+18–22%Residual solvent contamination
High-pressure methods (Suzhou Homesun)36% HCl, 120°C, 3 MPa+30%Quantitative rearrangement to benzimidazole

Acid-Catalyzed Scaffold Rearrangement Mechanisms and Byproduct Formation

Under aggressive hydrochloride salt-forming conditions, pirenzepine undergoes an unexpected ring contraction to a pharmacologically inactive benzimidazole derivative (compound 4). This rearrangement initiates through lactam hydrolysis in concentrated HCl (≥6 M), generating an unstable amino-keto intermediate. Spontaneous intramolecular condensation then forms a fused quinazolinone system, as confirmed by ¹⁵N-NMR and [¹⁸O]-labeling studies [1] [2]. Kinetic analysis reveals pseudo-first-order behavior (k = 1.8 × 10⁻³ min⁻¹ at 75°C), with an activation energy of 83.2 ± 1.9 kJ/mol—consistent with amide bond cleavage as the rate-limiting step. Notably, the rearrangement is thermodynamically favored (ΔG = -179 kJ/mol, MMFF94 calculations), explaining its irreversibility [1]. Structurally analogous compounds like telenzepine undergo identical rearrangements (5), confirmed by X-ray crystallography. This reactivity extends to other acyl-diazepinones (AF-DX 116, AF-DX 384), suggesting a broader vulnerability in this chemical class [2].

Proposed Rearrangement Mechanism:

  • Protonation: Lactam oxygen protonation under acidic conditions
  • Nucleophilic attack: Water addition leading to C–N bond cleavage
  • Amine liberation: Formation of primary amine and exocyclic keto group
  • Condensation: Nucleophilic attack by amine on carbonyl, eliminating H₂O
  • Aromatization: Formation of stable 6-amino-5,5a-dihydro-11H-pyrido[2,1-b]quinazolin-11-one scaffold

Structural Stability Under Industrial Synthesis Conditions

The stability of pirenzepine dihydrochloride is critically dependent on HCl concentration and temperature during salt formation. Under standard gastric acid conditions (0.08 M HCl, 37°C), <1% rearrangement occurs over 6 hours due to slow hydrolysis kinetics. However, industrial-scale conditions using concentrated HCl (≥6 M) at elevated temperatures (55–75°C) drive near-quantitative conversion to the benzimidazole byproduct within hours [1] [2]. Thermal stability assessments show that solid-state pirenzepine dihydrochloride remains intact at 100°C for 12 hours, confirming that rearrangement requires aqueous acidic media. Solvent-mediated degradation is documented in dichloromethane, where nucleophilic substitution yields chloromethyl derivatives (6) [1]. Crystallographic analysis of the monohydrate form reveals extended hydrogen-bonding networks (O–H⋯Cl, N–H⋯O) between the protonated piperazine, water molecules, and chloride ions, contributing to crystalline stability under non-acidic conditions [3] [6].

Table 2: Stability Assessment Under Stress Conditions

Stress FactorConditionsDegradation ProductsStructural Impact
Concentrated HCl6 M HCl, 75°C, 12hBenzimidazole derivative 4 (100%)Scaffold rearrangement (lactam → quinazolinone)
Simulated gastric fluid0.08 M HCl + pepsin, 37°C, 6hNone detected (<0.5%)Structurally stable
Anhydrous heat100°C solid state, 12hNone detectedNo rearrangement
DichloromethaneRecrystallizationChloromethyl adduct 6Solvent incorporation

Properties

Product Name

Pirenzepine hydrochloride monohydrate

IUPAC Name

11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one;hydrate;dihydrochloride

Molecular Formula

C19H25Cl2N5O3

Molecular Weight

442.3 g/mol

InChI

InChI=1S/C19H21N5O2.2ClH.H2O/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24;;;/h2-8H,9-13H2,1H3,(H,21,26);2*1H;1H2

InChI Key

ZOAVUHCVXFVQOA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.